5-(o-Tolyl)nicotinonitrile
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Overview
Description
5-(o-Tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The “o-Tolyl” group refers to a methyl-substituted phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like ammonium acetate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(o-Tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(o-Tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
- 4-Phenylnicotinonitrile
- 6-(4-Nitrophenyl)-4-phenylnicotinonitrile
- 2-Amino-4,6-diphenylnicotinonitrile
Comparison: 5-(o-Tolyl)nicotinonitrile is unique due to the presence of the o-Tolyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interaction with biological targets, making it distinct from other nicotinonitrile derivatives .
Biological Activity
5-(o-Tolyl)nicotinonitrile is a compound belonging to the nicotinonitrile class, characterized by its ortho-tolyl substituent attached to a nicotinonitrile moiety. This unique structure contributes to its biological activity, making it a candidate for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a nitrile group (-C≡N) attached to a pyridine ring, which is further substituted with an ortho-tolyl group. The presence of the ortho-tolyl group enhances the compound's lipophilicity, potentially influencing its biological interactions and reactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable investigation involved the evaluation of its effects on lung cancer cell lines (A549), where it was compared to doxorubicin, a well-known chemotherapeutic agent. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 0.452 µM , demonstrating its potential as an effective anticancer agent .
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Research indicates that compounds within the nicotinonitrile class possess broad-spectrum antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Table 2: Antimicrobial Activity Overview
Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
Escherichia coli | 125 | Bactericidal |
The biological activity of this compound can be attributed to its interaction with key molecular targets in cancer and microbial cells. For instance, docking studies have shown that this compound can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in various cancers .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Lung Cancer Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of A549 cells, suggesting its potential role as an EGFR inhibitor.
- Antimicrobial Efficacy : Studies on biofilm formation revealed that this compound effectively reduced biofilm mass in Staphylococcus aureus by up to 90% , highlighting its potential in treating biofilm-associated infections .
Properties
IUPAC Name |
5-(2-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)12-6-11(7-14)8-15-9-12/h2-6,8-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSECNAZHRCAEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745121 |
Source
|
Record name | 5-(2-Methylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268076-20-5 |
Source
|
Record name | 5-(2-Methylphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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